molecular formula C11H18Cl2N2 B8236866 n-Phenylpiperidin-3-amine dihydrochloride

n-Phenylpiperidin-3-amine dihydrochloride

Cat. No.: B8236866
M. Wt: 249.18 g/mol
InChI Key: DFZJZMCUQQGWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Phenylpiperidin-3-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and biochemical research. Piperidine-based analogues are recognized for their utility in pharmaceutical development, particularly as scaffolds in the design of enzyme inhibitors . These compounds are frequently investigated for their potential to interact with protease enzymes, which are crucial targets in infectious disease and immunology research . The piperidine ring structure provides a rigid framework that can be strategically modified to explore ligand-enzyme interactions and enhance selectivity for specific protease targets . As such, this compound serves as a valuable building block for researchers developing and studying novel bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For more detailed information, please refer to the available safety data sheet.

Properties

IUPAC Name

N-phenylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;;/h1-3,5-6,11-13H,4,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZJZMCUQQGWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization of δ-amino alcohols or halides under acidic or basic conditions is a classical approach. For example, treating 5-chloropentylamine with sodium hydroxide induces intramolecular nucleophilic substitution, yielding piperidine. Alternatively, reductive cyclization of δ-keto nitriles using hydrogenation catalysts (e.g., Raney nickel) achieves high ring-closure efficiency.

Key Reagents and Conditions:

  • Base-mediated cyclization : NaOH (10–20% w/v), ethanol reflux (78°C, 6–8 hr).

  • Reductive cyclization : H₂ (50–100 psi), Raney Ni, methanol, 25–40°C.

Reduction of Pyridine Derivatives

Catalytic hydrogenation of pyridine derivatives (e.g., 3-aminopyridine) using platinum oxide or palladium on carbon selectively saturates the aromatic ring. This method avoids harsh cyclization conditions but requires careful control to prevent over-reduction.

Introduction of the Phenyl Group

The phenyl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Reacting piperidin-3-amine with fluorobenzene derivatives (e.g., 1-fluoro-3-nitrobenzene) in the presence of potassium carbonate in DMF facilitates substitution at the para position. Yields improve with electron-withdrawing substituents on the aryl ring.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-aminopiperidine boronic esters with aryl halides offers regioselective phenyl attachment. For instance, using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a dioxane/water solvent system achieves >80% yield.

Comparative Table: Phenyl Group Introduction Methods

MethodReagents/ConditionsYield (%)Purity (%)
Nucleophilic SubstitutionK₂CO₃, DMF, 120°C, 24 hr65–7092
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 hr80–8598

Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt to enhance stability and solubility. Treatment with hydrochloric acid (2–4 eq) in ethanol or methanol under reflux (60–70°C, 2–4 hr) precipitates the salt. Excess HCl is avoided to prevent decomposition.

Optimization Parameters:

  • Solvent : Methanol > ethanol due to higher polarity.

  • Acid Concentration : 2.2 eq HCl ensures complete protonation without byproducts.

  • Crystallization : Slow cooling (0.5°C/min) yields larger, purer crystals.

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate Suzuki coupling but risk side reactions. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nucleophilic substitutions improves aryl halide reactivity.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dioxane/water mixtures optimize Suzuki coupling efficiency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm. Aromatic protons from the phenyl group resonate at δ 6.8–7.4 ppm.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 177.1 for the free base and m/z 249.2 for the dihydrochloride.

X-ray Crystallography

Single-crystal studies confirm the equatorial orientation of the phenyl group, critical for biological activity.

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous Flow Reactors : Minimize batch variability in cyclization steps.

  • Cost-Effective Catalysts : Replacing Pd with Ni-based catalysts reduces expenses.

Challenges and Limitations

  • Stereochemical Control : Ensuring the amine group’s axial position demands chiral auxiliaries or asymmetric hydrogenation.

  • Byproduct Formation : Over-alkylation during phenyl introduction necessitates rigorous purification (e.g., column chromatography) .

Chemical Reactions Analysis

n-Phenylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

n-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various piperidine derivatives, which are important in drug design and development.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of n-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-phenylpiperidin-3-amine dihydrochloride and similar piperidine-based dihydrochloride salts:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Findings References
This compound Phenyl group at piperidin-3-amine ~C₁₁H₁₇N₂Cl₂ ~237.16 (estimated) Research intermediate; potential CNS drug candidate (inferred from analogs).
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride Trifluoromethylphenyl at piperidin-4-amine C₁₂H₁₅F₃N₂·2HCl 308.20 Enhanced lipophilicity due to -CF₃ group; used in kinase inhibitor studies.
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl group at piperidin-4-amine C₁₂H₁₇N₃O₂·2HCl 308.20 Stable under normal conditions; hazardous decomposition products (e.g., HCl, NOₓ) noted.
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride Pyridin-3-yl group at piperidin-4-amine C₁₀H₁₆N₃·2HCl 174.63 (base) + 2HCl Building block for heterocyclic drug synthesis.
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-amine hydrochloride Chloro-trifluoromethylpyridine at piperidin-4-amine C₁₁H₁₄ClF₃N₃·HCl 316.15 High selectivity in enzyme inhibition assays; used in neurological disorder research.
(3R)-3-Aminopiperidine dihydrochloride R-configuration at piperidin-3-amine C₅H₁₄N₂·2HCl 174.63 Chiral intermediate for asymmetric synthesis; ≥98% purity available.
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride Fluorine at C4, R/S-configuration at C3/C4 C₅H₁₂FN·2HCl 184.07 Fluorinated analog for PET imaging or metabolic studies.

Key Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃ in ): Increase lipophilicity and metabolic stability, making such analogs suitable for CNS-targeted drugs . Heterocyclic Attachments (e.g., pyridine in ): Enhance binding affinity to enzymatic targets like kinases or neurotransmitter receptors .
  • Positional Isomerism :

    • Piperidin-3-amine vs. piperidin-4-amine derivatives exhibit distinct steric and electronic profiles, affecting target selectivity. For example, piperidin-4-amine derivatives () are more common in kinase inhibitors, while 3-amine variants () may favor GPCR interactions.
  • Chirality: (3R)-3-Aminopiperidine dihydrochloride () highlights the importance of stereochemistry in drug efficacy, with enantiopure forms (≥98% purity) critical for asymmetric synthesis .

Biological Activity

n-Phenylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its interactions with neurotransmitter systems, making it a candidate for studying neurological disorders and potential therapeutic applications.

The biological effects of this compound are mediated through its interaction with specific receptors and enzymes. This compound is known to modulate dopaminergic and serotonergic pathways, leading to various physiological effects. Specifically, it has been reported to:

  • Increase the release and uptake of dopamine and serotonin : This action suggests potential applications in treating mood disorders and conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.
  • Inhibit monoamine oxidase (MAO) enzymes : By inhibiting MAO, this compound may enhance the levels of neurotransmitters in the synaptic cleft, further supporting its antidepressant properties.

Biological Properties

The compound exhibits several significant biological properties:

Property Description
Dopaminergic Activity Enhances dopamine release, potentially aiding in Parkinson's disease treatment.
Serotonergic Activity Increases serotonin levels, which may alleviate depressive symptoms.
Anxiolytic Effects Demonstrated potential to reduce anxiety in preclinical models.
Low Toxicity Profile Exhibits minimal adverse effects at therapeutic doses; higher doses may cause seizures or respiratory issues.

Case Studies and Research Findings

Research on this compound has provided insights into its therapeutic potential:

  • Antidepressant Effects : A study investigating the compound's effects on animal models of depression found that it significantly reduced immobility time in forced swim tests, indicating antidepressant-like activity .
  • Neuroprotective Properties : In models of neurodegeneration, this compound demonstrated protective effects against neuronal loss associated with excitotoxicity, suggesting its potential as a neuroprotective agent.
  • Anxiolytic Activity : Experimental studies have shown that the compound reduces anxiety-like behaviors in rodents, correlating with increased serotonergic activity.

Applications in Scientific Research

This compound is utilized across various domains:

  • Pharmacology : As a tool for studying neurotransmitter systems and their roles in mood regulation.
  • Medicinal Chemistry : As a precursor for synthesizing novel compounds aimed at treating neurological disorders.
  • Forensic Toxicology : Employed as a marker for detecting synthetic psychoactive substances in biological samples.

Current State of Research

Ongoing studies are focusing on elucidating the long-term effects and potential drug interactions involving this compound. Researchers are particularly interested in its application for treating conditions such as:

  • Parkinson's Disease
  • Schizophrenia
  • Depression

Future directions include exploring new synthetic methods for producing this compound more efficiently and investigating its mechanisms at the molecular level to enhance therapeutic efficacy .

Q & A

Basic: What are the key synthetic pathways for n-Phenylpiperidin-3-amine dihydrochloride?

Answer:
The synthesis typically involves three critical steps:

Reductive Amination : Introduce the amine group using ketones or aldehydes with ammonium acetate and sodium cyanoborohydride in methanol under reflux (40-60°C) .

Methylation : React the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to achieve N-methylation .

Salt Formation : Treat the free base with concentrated HCl in ethanol to form the dihydrochloride salt, ensuring high purity via recrystallization .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify molecular structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers with desiccants (e.g., silica gel) at -20°C to prevent hygroscopic degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Refer to safety data sheets for thermal stability thresholds (e.g., decomposition points via TGA/DSC) .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Answer:

  • Cross-Validation : Replicate assays (e.g., enzyme kinetics, binding affinity studies) under standardized conditions .
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to rule out stereochemical inconsistencies .
  • Target Selectivity Profiling : Screen against related off-target receptors to identify non-specific interactions .

Advanced: What methods optimize enantioselective synthesis of this compound?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>90% ee) post-synthesis .

Advanced: How can discrepancies between in vitro and in vivo efficacy studies be addressed?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., liver microsomes), and blood-brain barrier penetration .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Dose-Response Calibration : Align in vitro IC₅₀ values with achievable plasma concentrations in vivo .

Methodological: What experimental approaches determine the thermal stability of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss during heating (10°C/min) to identify decomposition points .
  • Differential Scanning Calorimetry (DSC) : Detects endothermic/exothermic events (e.g., melting, degradation) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified phenyl/piperidine groups and test binding affinity (e.g., Ki values via radioligand assays) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
  • Functional Group Scanning : Replace the methyl group with halogens or electron-withdrawing groups to assess potency shifts .

Advanced: How to validate target receptor interactions for this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and stoichiometry .
  • Cellular Functional Assays : Test cAMP inhibition or calcium flux in receptor-transfected cell lines .

Advanced: What strategies mitigate cytotoxicity in cell-based assays?

Answer:

  • Dose Range-Finding : Pre-test viability (MTT/XTT assays) to identify non-toxic concentrations .
  • Time-Course Experiments : Shorten exposure times (e.g., 6–24 hrs) to reduce off-target effects .
  • Rescue Experiments : Co-administer receptor antagonists to confirm mechanism-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.